molecular formula C12H17Cl2N3S B12307217 6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride

6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride

Cat. No.: B12307217
M. Wt: 306.3 g/mol
InChI Key: CVTNEJNICJRCKS-UHFFFAOYSA-N
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Description

6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride is a chemical compound that belongs to the class of thienopyrazines. Thienopyrazines are heterocyclic compounds that have shown significant potential in various scientific fields due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyrazine-based compounds typically involves the formation of the thieno[2,3-b]pyrazine core followed by functionalization. One common method is the direct arylation polymerization (DArP) technique, which involves the coupling of thieno[2,3-b]pyrazine units with various benzene-based donor units . This method is advantageous due to its high yield and the ability to produce high molecular weight polymers.

Industrial Production Methods

Industrial production of thieno[2,3-b]pyrazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride is unique due to its specific functional groups and electronic properties, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

Molecular Formula

C12H17Cl2N3S

Molecular Weight

306.3 g/mol

IUPAC Name

6-(4-methylpiperidin-4-yl)thieno[2,3-b]pyrazine;dihydrochloride

InChI

InChI=1S/C12H15N3S.2ClH/c1-12(2-4-13-5-3-12)10-8-9-11(16-10)15-7-6-14-9;;/h6-8,13H,2-5H2,1H3;2*1H

InChI Key

CVTNEJNICJRCKS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C2=CC3=NC=CN=C3S2.Cl.Cl

Origin of Product

United States

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